molecular formula C11H17BrS B12603775 Benzyl(diethyl)sulfanium bromide CAS No. 647843-16-1

Benzyl(diethyl)sulfanium bromide

Cat. No.: B12603775
CAS No.: 647843-16-1
M. Wt: 261.22 g/mol
InChI Key: CXIMZHRECHYZDY-UHFFFAOYSA-M
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Description

Benzyl(diethyl)sulfanium bromide is a sulfonium salt characterized by a benzyl group attached to a sulfur atom, which is further bonded to two ethyl groups and a bromide counterion. Its molecular formula is C₁₁H₁₇BrS, with a molecular weight of 261.22 g/mol. The compound is synthesized via alkylation of diethyl sulfide with benzyl bromide, a reaction pathway supported by analogous methods in sulfonium salt preparation .

Key physical properties inferred from related sulfonium salts include:

  • Solubility: Likely polar solvent-soluble (e.g., ethanol, acetone), as observed in benzyltriethylammonium bromide .
  • Stability: Sensitive to moisture and light, analogous to benzyl bromide derivatives .

Properties

CAS No.

647843-16-1

Molecular Formula

C11H17BrS

Molecular Weight

261.22 g/mol

IUPAC Name

benzyl(diethyl)sulfanium;bromide

InChI

InChI=1S/C11H17S.BrH/c1-3-12(4-2)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H/q+1;/p-1

InChI Key

CXIMZHRECHYZDY-UHFFFAOYSA-M

Canonical SMILES

CC[S+](CC)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{Benzyl Bromide} + \text{Diethyl Sulfide} \xrightarrow{\text{Base}} \text{this compound}
$$

Two-Step Synthesis

This method involves an initial bromination step followed by the formation of the sulfonium salt:

  • Step 1 - Bromination : Benzyl alcohol is first converted to benzyl bromide using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).
  • Step 2 - Sulfonium Salt Formation : The resulting benzyl bromide is then reacted with diethyl sulfide under basic conditions.

Example Procedure

  • Bromination :

    • React benzyl alcohol with NBS in CCl₄.
    • Heat at reflux for several hours.
    • Isolate benzyl bromide.
  • Sulfonium Salt Formation :

    • Mix benzyl bromide with diethyl sulfide and triethylamine in dichloromethane.
    • Stir at room temperature for 24 hours.
    • Purify the product via recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation can significantly enhance the efficiency of the synthesis process:

  • Conditions : The reaction is performed under microwave irradiation, typically at 100 °C for a short duration (10-30 minutes).
  • Advantages : This method reduces reaction time and often improves yields compared to conventional heating methods.

Data Table: Comparison of Methods

Method Temperature (°C) Time Yield (%) Remarks
Direct Reaction 60-70 4 hours 75-85 Simple and effective
Two-Step Synthesis Reflux 24 hours 80-90 Requires isolation steps
Microwave-Assisted 100 30 minutes 85-95 Fast and efficient

Chemical Reactions Analysis

Types of Reactions

Benzyl(diethyl)sulfanium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonium group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

    Substitution: Products include various substituted sulfonium salts.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding sulfide.

Scientific Research Applications

Benzyl(diethyl)sulfanium bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing benzyl groups into molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential antimicrobial and anticancer properties.

    Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable sulfonium salts.

Mechanism of Action

The mechanism of action of Benzyl(diethyl)sulfanium bromide involves the formation of a sulfonium ylide intermediate. This intermediate can undergo various reactions, such as nucleophilic attack or cycloaddition, depending on the reaction conditions and the nature of the reactants. The sulfonium ylide is generated by the deprotonation of the sulfonium salt with a strong base, followed by the reaction with an electrophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonium Salts
Compound Name Molecular Formula Key Structural Features Applications/Notes Reference
Benzyl(diethyl)sulfanium bromide C₁₁H₁₇BrS Benzyl + diethyl groups on sulfur Potential phase-transfer catalyst
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide C₁₀H₁₃BrOS 2-oxo-2-phenylethyl + dimethyl groups Structural studies via X-ray diffraction
2-(4-Bromophenyl)-2-oxoethylsulfanium bromide C₁₂H₁₆Br₂OS Diethyl + bromophenyl substituents Synthetic intermediate

Key Differences :

  • Substituent Effects : The benzyl group in this compound enhances lipophilicity compared to dimethyl or oxo-substituted analogs, influencing solubility and reactivity .
Quaternary Ammonium Salts
Compound Name Molecular Formula Key Features Applications Reference
Benzyltriethylammonium bromide C₁₁H₁₈BrN Benzyl + triethyl groups on nitrogen Phase-transfer catalyst, surfactant
Benzyldodecyldimethylammonium bromide C₂₁H₃₈BrN Long alkyl chain (dodecyl) + benzyl Antimicrobial agent, surfactant

Key Differences :

  • Cation Type : Sulfonium vs. ammonium. Sulfonium salts generally exhibit lower thermal stability but higher resistance to hydrolysis under acidic conditions compared to ammonium salts .
  • Applications : Ammonium salts are more widely used in industrial surfactants, while sulfonium salts are niche catalysts in organic synthesis .
Benzyl Halide Derivatives
Compound Name Molecular Formula Key Features Applications Reference
Benzyl bromide C₇H₇Br Simple benzyl halide Alkylating agent, synthetic precursor
3,5-Dimethoxybenzyl bromide C₉H₉BrO₂ Methoxy-substituted benzyl bromide Dendritic material synthesis

Key Differences :

  • Reactivity : this compound is less electrophilic than benzyl bromide due to the positive charge delocalization in the sulfonium ion, reducing its alkylation efficiency .
  • Crystal Structure : Methoxy-substituted benzyl bromides (e.g., 3,5-DMBB) form distinct crystalline lattices due to hydrogen bonding, whereas sulfonium salts may adopt looser packing due to bulkier substituents .

Research Findings and Data

Thermal Stability
  • Decomposition Temperature : Sulfonium salts like this compound decompose at >150°C , lower than ammonium analogs (>200°C) .
  • Hazardous Byproducts : Thermal decomposition releases HBr , CO , and CO₂ , similar to benzyl bromide derivatives .

Biological Activity

Benzyl(diethyl)sulfanium bromide is a quaternary ammonium compound with potential applications in various biological contexts, particularly in antimicrobial and cytotoxic activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by its sulfonium ion structure, which plays a significant role in its reactivity and biological interactions. The presence of the benzyl group enhances its lipophilicity, potentially affecting its permeability through biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonium compounds, including this compound. The following table summarizes key findings on its effectiveness against various microorganisms:

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Bacillus cereusEffective at higher concentrations
Pseudomonas aeruginosaLimited effectiveness

Mechanism of Action : The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is common among cationic surfactants and quaternary ammonium compounds.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve:

  • Cell Lines Used : Human cancer cell lines (e.g., HeLa, MCF-7) and normal human fibroblasts.
  • Methodology : MTT assay to determine cell viability after exposure to varying concentrations of the compound.

The results indicate that while this compound exhibits cytotoxic effects on cancer cells, it also shows potential toxicity towards normal cells at higher concentrations. This dual effect necessitates careful consideration in therapeutic applications.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University tested this compound against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, particularly against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings.
  • Cytotoxicity Assessment :
    In another investigation, the cytotoxic effects of this compound were evaluated on HeLa and MCF-7 cell lines. The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating a promising selective toxicity towards cancerous cells while sparing normal fibroblasts at lower concentrations.

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